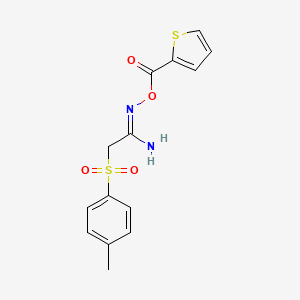

2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate

Description

The compound 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate features a hybrid heterocyclic framework combining a thiophene ring, an aza-propene backbone, and a (4-methylphenyl)sulfonyl (Tos) substituent. The Tos group (abbreviated from para-toluenesulfonyl) is a common electron-withdrawing moiety that enhances stability and modulates reactivity in sulfonamide derivatives .

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., crystal engineering). The analysis below relies on structurally related compounds with Tos groups, thiophene/heterocyclic motifs, and sulfonamide functionalities.

Properties

IUPAC Name |

[(Z)-[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-10-4-6-11(7-5-10)22(18,19)9-13(15)16-20-14(17)12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMFJMFDZSBLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the thiophene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that derivatives of thiophene-based compounds, including 2-amino-thiazole derivatives, exhibit promising anticancer activities. For instance, compounds similar to 2-amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate have shown cytotoxic effects against various cancer cell lines, including fibroblast cells and several types of cancer cells (e.g., HepG2) .

A study highlighted the synthesis of thiazole-based compounds that demonstrated potent activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring enhance the cytotoxicity and selectivity of these compounds .

1.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that related compounds exhibit significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .

Synthetic Pathways

2.1 Synthesis of Thiophene Derivatives

The synthesis of 2-amino-thiazole and related thiophene derivatives often involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of thiourea with substituted phenols or aldehydes to form thiazole scaffolds, which are then further modified to introduce sulfonyl groups or other functional moieties .

Table 1: Common Synthetic Routes for Thiophene Derivatives

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Condensation | Thiourea + Aldehyde | Thiazole |

| 2 | Sulfonation | Sulfonyl Chloride + Thiazole | Sulfonyl Derivative |

| 3 | Functionalization | Various Nucleophiles | Final Compound |

Material Science Applications

3.1 Conductive Polymers

Compounds like 2-amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate are being explored for their potential in developing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the electrical conductivity and stability of the polymers .

3.2 Sensor Development

Research has also focused on utilizing such compounds in chemical sensors due to their ability to interact with various analytes through π-stacking interactions and charge transfer complexes. This property makes them suitable candidates for developing sensors for environmental monitoring and biomedical applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines through in vitro assays. The results indicated that modifications to the sulfonamide group significantly influenced the anticancer potency, leading to further investigations into structure optimization for enhanced efficacy .

Case Study 2: Conductive Polymer Applications

In a recent project, researchers synthesized a series of thiophene-based conductive polymers incorporating sulfonamide groups. These materials exhibited improved charge transport properties, making them suitable for application in flexible electronic devices .

Mechanism of Action

The mechanism of action of 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the sulfonyl group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Sulfonamide Derivatives with Tos Groups

The Tos group is prevalent in sulfonamide chemistry due to its stability and synthetic versatility. Key analogs include:

Key Findings :

- Synthetic Yields : Tos-containing disulfonamides (e.g., compound in ) are synthesized in high yields (~80%), reflecting the Tos group’s compatibility with coupling reactions.

- Thermal Stability : Tos derivatives exhibit elevated melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, sulfonyl-aromatic contacts) .

- Spectroscopic Signatures : IR spectra consistently show S=O stretching at 1330–1160 cm⁻¹, a hallmark of sulfonamides .

Heterocyclic Systems: Thiophene vs. Pyridine/Thiazole

Replacing the thiophene ring with other heterocycles alters electronic and steric profiles:

Comparison :

- Electron Density : Thiophene’s electron-rich aromatic system facilitates charge-transfer interactions, unlike pyridine’s electron-deficient ring.

- Biological Relevance : Thiazole derivatives (e.g., ) are pharmacologically active, suggesting that the target compound’s thiophene moiety may limit bioactivity unless paired with complementary functional groups.

Hydrogen-Bonding and Crystal Packing

The Tos group’s sulfonyl oxygen atoms act as hydrogen-bond acceptors, influencing crystallinity:

Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a sulfonyl group attached to a prop-1-enyl chain. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of thiophene and sulfonamide compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Amino-1,3-thiadiazole derivative | Staphylococcus aureus | 32 | Moderate |

| 4-Methylphenyl sulfonamide | Escherichia coli | 64 | Moderate |

| Thiophene derivative | Pseudomonas aeruginosa | 16 | High |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate. Preliminary results suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also show selectivity, which is crucial for therapeutic applications.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study involving the treatment of various human cancer cell lines with the compound revealed:

- Cell Line A : IC50 = 25 µM (moderate cytotoxicity)

- Cell Line B : IC50 = 15 µM (high cytotoxicity)

- Cell Line C : IC50 = 50 µM (low cytotoxicity)

These findings indicate that while the compound can inhibit cell growth effectively in certain types of cancer cells, it may have less impact on others.

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may interact with targets such as:

- Proteins involved in cell cycle regulation

- Enzymes responsible for DNA replication

Further studies are needed to elucidate the exact molecular interactions and pathways affected by this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

Palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates is a promising approach. Optimization involves systematic variation of catalysts (e.g., Pd(OAc)₂ with phosphine ligands), temperature (80–120°C), and solvent polarity (DMF or THF). Monitoring reaction progress via TLC and GC-MS ensures intermediate control. Yield improvements can be achieved by adjusting stoichiometric ratios of nitro precursors and CO surrogates .

Advanced: How can computational chemistry resolve ambiguities in the compound’s electronic structure and reactivity?

Answer:

Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attack. Comparing computed NMR chemical shifts (via Gaussian or ORCA) with experimental data validates structural assignments. For example, discrepancies in NMR signals near the sulfonyl group may arise from solvent effects or conformational dynamics, which DFT can simulate .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

- and NMR : Assign proton environments (e.g., aromatic thiophene protons at δ 6.8–7.5 ppm) and confirm the sulfonyl group’s electron-withdrawing effects.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error. Cross-reference with SMILES/InChIKey databases for validation .

Advanced: How should researchers address contradictions between theoretical and experimental spectroscopic data?

Answer:

2D NMR Experiments : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity, particularly near the aza-enyl moiety.

X-ray Crystallography : If crystals are obtainable, compare experimental bond lengths/angles with DFT-optimized geometries.

Solvent and pH Effects : Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For acidic/basic groups, vary pH to probe tautomerism .

Basic: What catalytic systems are suitable for functionalizing the thiophene ring?

Answer:

Pd/Cu bimetallic systems enable C–H activation for introducing substituents (e.g., halogens or aryl groups). Ligand choice (e.g., Xantphos) enhances regioselectivity. For sulfonyl group retention, use mild oxidants (e.g., K₂S₂O₈) to avoid over-oxidation. Monitor reaction progress with in situ IR to track carbonyl intermediates .

Advanced: How does the 4-methylphenylsulfonyl group influence reaction kinetics in cross-coupling reactions?

Answer:

The sulfonyl group’s electron-withdrawing nature increases the electrophilicity of the adjacent aza-enyl carbon, accelerating oxidative addition in Pd-mediated couplings. Kinetic studies (e.g., Eyring plots) under varying temperatures reveal a lower activation energy () compared to non-sulfonated analogs. Substituent effects can be further explored via Hammett analysis using para-substituted aryl sulfonyl derivatives .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with a gradient eluent (hexane:EtOAc, 3:1 to 1:2) to separate polar by-products.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Monitor purity via melting point analysis and HPLC (C18 column, 254 nm) .

Advanced: How can researchers mitigate decomposition during long-term storage?

Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the ester group).

- Lyophilization : For hygroscopic samples, lyophilize and store under argon at −20°C. Use DSC to assess glass transition temperatures () and optimize storage conditions .

Basic: What computational tools assist in predicting the compound’s solubility and partition coefficient?

Answer:

- Schrödinger’s QikProp : Predicts logP (XlogP ~4.0) and aqueous solubility (logS).

- COSMO-RS : Models solvent interactions to guide solvent selection for reactions. Compare results with experimental shake-flask measurements for validation .

Advanced: What mechanistic insights explain unexpected by-products in its synthesis?

Answer:

By-products often arise from:

- Nitro Reduction Side Reactions : Over-reduction of nitro intermediates to amines. Use controlled H₂ pressure or alternative reductants (e.g., Fe/HCl).

- Sulfonyl Group Displacement : Nucleophilic attack at the sulfonyl moiety. Introduce steric hindrance via bulky ligands or lower reaction temperatures.

LC-MS and isotopic labeling () can trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.